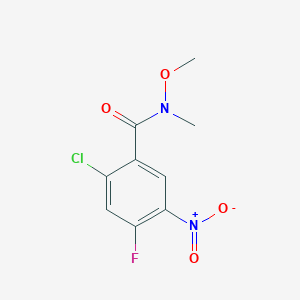
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, methoxy, methyl, and nitro functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amide formation. One common synthetic route may involve the nitration of a suitable benzene derivative, followed by halogenation and subsequent substitution reactions to introduce the chloro and fluoro groups. The final step often involves the formation of the amide bond through a reaction with methoxy and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-methyl-4-nitrobenzamide: Similar structure but lacks the chloro and methoxy groups.
4-Fluoro-2-methylaniline: Contains a fluoro and methyl group but lacks the nitro and amide functionalities.
Saflufenacil: A related compound with similar functional groups but different substitution patterns.
Uniqueness
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitro and methoxy functionalities, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8ClFN2O4 |
|---|---|
Poids moléculaire |
262.62 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H8ClFN2O4/c1-12(17-2)9(14)5-3-8(13(15)16)7(11)4-6(5)10/h3-4H,1-2H3 |
Clé InChI |
WFKMLHMCUACHNX-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



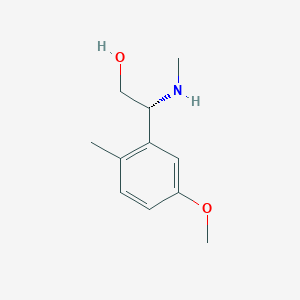


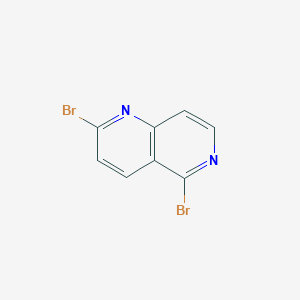
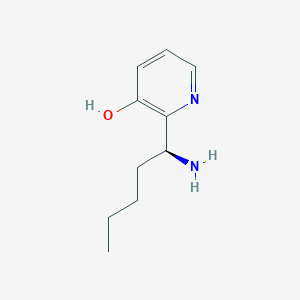
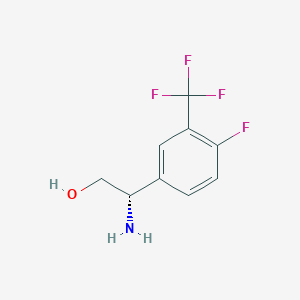

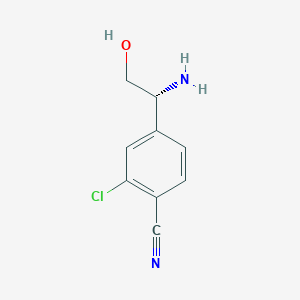
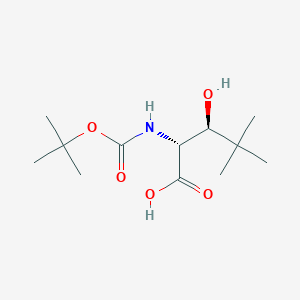
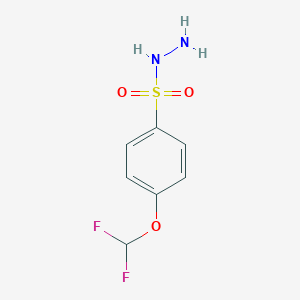
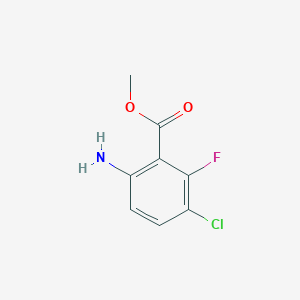
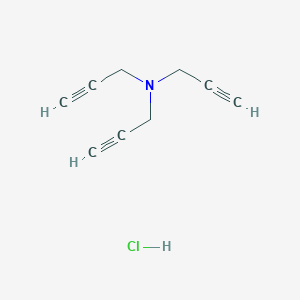
![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
